molecular formula C22H25N5O3S B3004712 methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896312-33-7

methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B3004712
CAS RN: 896312-33-7
M. Wt: 439.53
InChI Key: LEHXIJOWTHTTHB-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, is a complex molecule that appears to be a derivative of various heterocyclic compounds. The molecule includes a pyrrole moiety, which is a five-membered aromatic ring with a nitrogen atom, and a 1,2,4-triazole, another aromatic ring containing nitrogen atoms. The presence of a sulfanyl group suggests a sulfur linkage within the molecule, and the acetyl amino benzoate portion indicates an amide linkage to a benzoate ester.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 4-aryl-4-methyl- and 4,4-dimethyl-4H-pyrrolo[2,1-c][1,4]benzothiazines has been developed through a five-step sequence starting from commercially available 2-sulfanylbenzenamines . This suggests that the synthesis of the compound may also involve multiple steps, possibly starting from a sulfanylbenzenamine derivative and incorporating a pyrrole moiety in subsequent steps.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, such as the dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate, which were analyzed using NMR and X-ray diffraction . These techniques could be applied to determine the molecular structure of the compound , providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to the presence of reactive functional groups. For example, methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, a multifunctional reagent, can be transformed into derivatives of pyrrole . This indicates that the pyrrole moiety in the compound could be involved in similar transformations, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of the benzoate ester could affect its solubility in organic solvents, while the aromatic heterocycles might contribute to its UV-Vis absorption properties. The reactivity of the compound could be explored through its interactions with various reagents, as seen in the synthesis of heterocyclic systems using methyl 2-benzoylamino-3-dimethylaminopropenoate .

properties

IUPAC Name

methyl 4-[[2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHXIJOWTHTTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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